molecular formula C12H20N2O B157273 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 1798-46-5

3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Katalognummer B157273
CAS-Nummer: 1798-46-5
Molekulargewicht: 208.3 g/mol
InChI-Schlüssel: INPYZYGYRQOSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as APO, is a bicyclic compound that has shown promising results in scientific research. APO has been studied for its potential use in treating various diseases, including Parkinson's disease, schizophrenia, and drug addiction.

Wirkmechanismus

The mechanism of action of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to act as a partial agonist at the D2 dopamine receptor. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane also has affinity for the sigma-1 receptor, which may contribute to its therapeutic effects.

Biochemische Und Physiologische Effekte

3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase dopamine release in the striatum, which is a brain region involved in movement and reward. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is a brain region involved in cognitive function. Additionally, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase the release of glutamate in the nucleus accumbens, which is a brain region involved in reward and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for lab experiments, including its high potency and selectivity for the D2 dopamine receptor. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is also relatively stable and can be stored for extended periods of time. However, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other receptors.

Zukünftige Richtungen

Future research on 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane could focus on its potential use in treating other diseases, such as depression and anxiety. Additionally, further studies could investigate the long-term effects of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane on dopamine release and the potential for tolerance to develop. Finally, future research could investigate the potential for 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane to be used in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

The synthesis of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that starts with the reaction of 2,5-dimethoxytetrahydrofuran with allylamine to form an intermediate compound. This intermediate is then reacted with propionyl chloride to form 3-allyl-8-propionyl-2,5-dimethoxytetrahydrofuran. The final step involves the reaction of this compound with ammonia to form 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane.

Wissenschaftliche Forschungsanwendungen

3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in treating various diseases. In Parkinson's disease, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase dopamine release, which is a neurotransmitter that is depleted in Parkinson's patients. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been studied for its potential use in treating schizophrenia, where it has been shown to decrease the symptoms of the disease. Additionally, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in treating drug addiction, where it has been shown to decrease drug-seeking behavior.

Eigenschaften

CAS-Nummer

1798-46-5

Produktname

3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Molekularformel

C12H20N2O

Molekulargewicht

208.3 g/mol

IUPAC-Name

1-(3-prop-2-enyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C12H20N2O/c1-3-7-13-8-10-5-6-11(9-13)14(10)12(15)4-2/h3,10-11H,1,4-9H2,2H3

InChI-Schlüssel

INPYZYGYRQOSMA-UHFFFAOYSA-N

SMILES

CCC(=O)N1C2CCC1CN(C2)CC=C

Kanonische SMILES

CCC(=O)N1C2CCC1CN(C2)CC=C

Synonyme

3-Allyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.